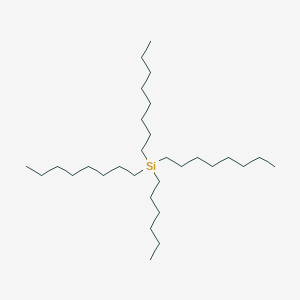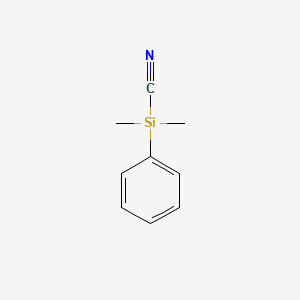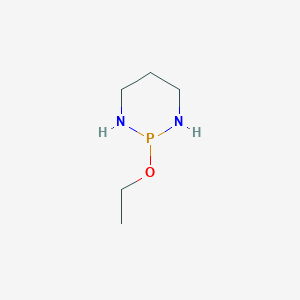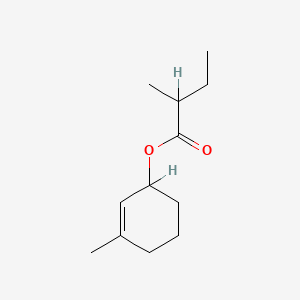
3-(Phenylacetyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylacetyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products . The structure of this compound consists of a pyrrolidinone ring with a phenylacetyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-(Phenylacetyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyrrolidine with phenylacetyl chloride under basic conditions . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives . Industrial production methods often involve the use of catalytic or electrochemical reduction of succinimide or the carbonylation of allylamine .
Chemical Reactions Analysis
3-(Phenylacetyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines.
Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones .
Scientific Research Applications
3-(Phenylacetyl)pyrrolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Phenylacetyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-(Phenylacetyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the phenylacetyl group, known for its use in the synthesis of various bioactive molecules.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups, used in medicinal chemistry.
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but with different substituents, known for their diverse biological activities.
The uniqueness of this compound lies in its specific phenylacetyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
106366-35-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-phenylacetyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c14-11(10-6-7-13-12(10)15)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |
InChI Key |
PYSUFIIQONFMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


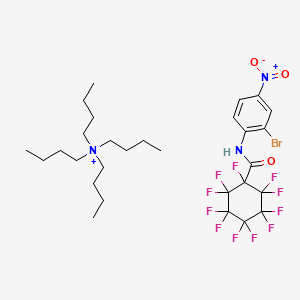
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
